Dihydrotestosterone

Catalog No.
S518893
CAS No.
521-18-6
M.F
C19H30O2
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrotestosterone

CAS Number

521-18-6

Product Name

Dihydrotestosterone

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

NVKAWKQGWWIWPM-ABEVXSGRSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

solubility

525 mg/mL at 25 °C

Synonyms

17 beta Hydroxy 5 beta Androstan 3 One, 17 beta-Hydroxy-5 beta-Androstan-3-One, 17beta Hydroxy 5alpha Androstan 3 One, 17beta-Hydroxy-5alpha-Androstan-3-One, 5 alpha DHT, 5 alpha Dihydrotestosterone, 5 alpha-Dihydrotestosterone, 5 beta Dihydrotestosterone, 5 beta-Dihydrotestosterone, 5-alpha Dihydrotestosterone, 5-alpha-DHT, Anaprotin, Andractim, Androstanolone, beta-Hydroxy-5 beta-Androstan-3-One, 17, Dihydroepitestosterone, Dihydrotestosterone, Dihydrotestosterone, 5-alpha, Gelovit, Stanolone

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C

The exact mass of the compound Dihydrotestosterone is 290.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 525 mg/ml (at 25 °c)1.81 m525 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10972. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Androgens. It belongs to the ontological category of 17beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Dihydrotestosterone (DHT), CAS 521-18-6, is the most potent endogenous agonist for the androgen receptor (AR). It is formed by the 5α-reduction of its precursor, testosterone. Critically for procurement decisions in research, DHT cannot be converted to estrogens by the enzyme aromatase, unlike testosterone. This makes DHT an indispensable tool for isolating and studying pure androgenic effects, free from the confounding influence of estrogen receptor activation. Its higher binding affinity and slower dissociation from the AR compared to testosterone translate to greater potency in functional assays, a key consideration for dose selection and experimental design.

Substituting Dihydrotestosterone with its precursor, testosterone, is a critical process error in controlled experimental settings. The conversion of testosterone to DHT is catalyzed by 5α-reductase enzymes, and the expression and activity of these enzymes vary dramatically between different cell lines. For example, standard LNCaP prostate cancer cells show negligible ability to convert testosterone to DHT, meaning that applying testosterone will not produce a DHT-mediated effect. Relying on endogenous conversion introduces an uncontrolled variable, compromising reproducibility and making it impossible to ascertain the precise concentration of the active androgen at the receptor. Furthermore, testosterone can be aromatized to estradiol, activating estrogen receptors and confounding results. Therefore, for reproducible and unambiguous studies of androgen receptor signaling, direct procurement and application of Dihydrotestosterone (521-18-6) is required to ensure a known concentration of the specific, non-aromatizable, high-potency ligand.

Higher Androgen Receptor Binding Affinity and Stability for Increased Potency

Dihydrotestosterone exhibits a significantly stronger and more stable interaction with the human androgen receptor (AR) compared to its precursor, testosterone. DHT's affinity (Kd) for the AR is approximately 2- to 3-fold higher than that of testosterone. Furthermore, the DHT-AR complex is more stable, with DHT dissociating from the receptor at a rate 5-fold slower than testosterone. This superior binding kinetic profile is a primary driver of DHT's enhanced biological potency.

Evidence DimensionAndrogen Receptor Binding Affinity (Kd) & Dissociation Rate
Target Compound DataKd = 0.25 to 0.5 nM; 5-fold slower dissociation rate vs. Testosterone
Comparator Or BaselineTestosterone: Kd = 0.4 to 1.0 nM
Quantified Difference~2-3x higher affinity and 5x slower dissociation than Testosterone
ConditionsHuman androgen receptor binding assays.

This allows for the use of lower concentrations to achieve maximal receptor activation and ensures a more sustained signaling response in vitro, improving assay sensitivity and reducing off-target effects.

Process Integrity: Non-Aromatizable Nature Prevents Estrogenic Confounding

Unlike testosterone, Dihydrotestosterone is not a substrate for the enzyme aromatase and therefore cannot be converted into estradiol. This is a critical, procurement-relevant attribute for experimental design. Using testosterone in cell models that express aromatase can lead to unintended activation of estrogen receptors, producing confounding data that cannot be attributed purely to androgenic signaling. Procuring DHT eliminates this metabolic variable entirely.

Evidence DimensionMetabolic Conversion to Estrogens (Aromatization)
Target Compound DataNot a substrate for aromatase; no conversion to estradiol.
Comparator Or BaselineTestosterone: Can be converted to estradiol by aromatase.
Quantified DifferenceQualitative but absolute: Eliminates the pathway for estrogen generation.
ConditionsIn vitro or in vivo systems expressing aromatase enzyme.

Guarantees that observed biological effects are exclusively mediated by the androgen receptor, ensuring data integrity and reproducibility in studies of steroid hormone action.

Greater Functional Potency in Driving Androgen-Dependent Cellular Responses

The superior receptor binding of Dihydrotestosterone translates directly to greater potency in cell-based functional assays. In androgen-sensitive LNCaP prostate cancer cells, DHT significantly stimulates cell proliferation at a concentration of 1 nM. In contrast, testosterone requires a concentration of 1000 nM (1 µM) to produce a significant proliferative effect in the same model. This demonstrates a ~1000-fold greater potency for DHT in this critical, widely-used cancer research model.

Evidence DimensionConcentration required for significant cell proliferation
Target Compound Data1 nM
Comparator Or BaselineTestosterone: 1000 nM (1 µM)
Quantified Difference~1000-fold higher potency than Testosterone
ConditionsLNCaP human prostate cancer cells, 24-hour treatment.

This dramatic difference in potency means that procuring DHT allows for more physiologically relevant studies at lower, more specific concentrations, reducing material costs and minimizing the risk of non-specific effects associated with high-dose treatments.

Handling & Formulation: Standard Solubility in Common Organic Solvents

For in vitro applications, Dihydrotestosterone is readily soluble in standard laboratory solvents like DMSO (up to 50 mg/mL) and ethanol, facilitating the preparation of high-concentration stock solutions for cell culture experiments. This solubility profile is comparable to that of testosterone and ensures compatibility with established protocols for steroid hormone studies, where a final solvent concentration below 0.1% is typically required. While some highly modified steroid dimers may exhibit poor solubility in culture media, DHT's established solubility ensures reliable delivery to the target cells.

Evidence DimensionSolubility in DMSO
Target Compound Data50 mg/mL
Comparator Or BaselineTestosterone: Soluble in DMSO (e.g., 100mM) and Ethanol.
Quantified DifferenceComparable, high solubility suitable for creating concentrated stocks.
ConditionsStandard laboratory conditions for preparing stock solutions for cell culture.

Ensures straightforward and reproducible preparation of treatment media without precipitation issues, a critical prerequisite for reliable and repeatable experimental outcomes.

Prostate Cancer Research: Studying Androgen-Dependent Proliferation and Gene Expression

For studies using androgen-responsive prostate cancer cell lines like LNCaP, DHT is the correct choice to elicit a potent and specific response at low nanomolar concentrations. Its high potency and inability to convert to estrogen ensures that observed effects on cell growth or gene expression (e.g., PSA) are unambiguously due to AR activation, a critical factor that is compromised when using testosterone.

Competitive Binding Assays: Serving as a High-Affinity Reference Ligand

Due to its high, well-characterized binding affinity and slow dissociation from the androgen receptor, DHT is an ideal reference compound in competitive binding assays designed to screen for novel AR agonists or antagonists. Its stable interaction with the receptor provides a robust baseline against which the binding of test compounds can be accurately quantified.

Isolating Androgenic from Estrogenic Effects in Metabolic Studies

In research investigating the distinct roles of androgens and estrogens on cellular processes like adipocyte inflammation, DHT is essential. Because it is non-aromatizable, it allows researchers to stimulate androgen pathways exclusively, providing a clean model to contrast with the effects of testosterone (which has mixed androgenic/estrogenic potential) or estradiol alone.

Ensuring Reproducibility in Models with Low or Variable 5α-Reductase Activity

When working with cell lines or tissues that have low, absent, or uncharacterized 5α-reductase expression, procuring DHT is the only way to reliably study the effects of the most potent androgen. Using testosterone as a pro-drug in these systems will lead to inconsistent or non-existent conversion, resulting in poor reproducibility and potentially false-negative results.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

290.224580195 g/mol

Monoisotopic Mass

290.224580195 g/mol

Heavy Atom Count

21

LogP

3.55
3.55 (LogP)
3.55

Appearance

Solid powder

Melting Point

181 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08J2K08A3Y

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (98.28%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (96.55%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Androgens

ATC Code

A - Alimentary tract and metabolism
A14 - Anabolic agents for systemic use
A14A - Anabolic steroids
A14AA - Androstan derivatives
A14AA01 - Androstanolone
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03B - Androgens
G03BB - 5-androstanon (3) derivatives
G03BB02 - Androstanolone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard

Health Hazard

Other CAS

521-18-6

Absorption Distribution and Excretion

Bioavailability is very low (0-2%) following oral administration.

Wikipedia

Dihydrotestosterone
Androstanolone

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Sexual incentive motivation and male and female copulatory behavior in female rats given androgen from postnatal day 20

Xi Chu, Eelke Snoeren, Per Södersten, Anders Ågmo
PMID: 33991538   DOI: 10.1016/j.physbeh.2021.113460

Abstract

Masculinization and feminization of rat sexual behavior has been supposed to occur during a short postnatal period. However, much data have made it evident that these processes may continue until adolescence. In the present study, we evaluated whether androgen treatment of females from postnatal day 20 and onwards could alter sexual motivation and behavior in a male direction. Juveniles were ovariectomized on day 20 and concurrently implanted with Silastic capsules containing either testosterone or dihydrotestosterone. Controls were implanted with an empty capsule. Tests for sexual incentive motivation and male sexual behavior were performed every fifth day when the females were between 50 and 75 days of age. At day 80, a test for female sexual behavior was performed. Females treated with testosterone approached a female sexual incentive far more than a male incentive, showing that sexual motivation had been changed in a male-like direction. Dihydrotestosterone had a similar, albeit smaller, effect. Females implanted with an empty capsule approached both incentives equally. Testosterone produced a high level of mounting behavior, whereas intromission-like behavioral patterns were rare and ejaculation-like behavior was absent. In the test for female sexual behavior, the testosterone-treated animals displayed a relatively high lordosis quotient, far above that displayed in females implanted with dihydrotestosterone or an empty capsule. It is concluded that treatment with an aromatizable androgen during the peripubertal-adolescent period masculinizes sexual motivation and partly sexual behavior. A non-aromatizable androgen weakly masculinize sexual motivation without enhancing male sexual behavior. It appears that simultaneous actions on androgen and estrogen receptors are needed for significant masculinization during the period studied here. Since the testosterone-treated females displayed lordosis, sexual behavior was not defeminized. In sum, these results suggest that sexual differentiation continues well into the peripubertal and adolescent periods.


Evaluation of compounded trilostane packets for dogs with naturally occurring hyperadrenocorticism

Sookin Nam, Tae-Won Kim, Kun-Ho Song, Edward C Feldman, Kyoung-Won Seo
PMID: 34114230   DOI: 10.1111/jvim.16197

Abstract

Dogs treated for naturally occurring hyperadrenocorticism (NOH) in Korea often appear to require higher doses of trilostane than recommended by authors in the United States, Europe, or the United Kingdom. This phenomenon may be related to compounding trilostane into packets, which is a common practice among veterinary clinics in Korea.
Analyze packets filled by hand and others filled using a semi-automatic packing device for accuracy of trilostane strength.
Medication packets prepared for 3 dogs with preexisting prescriptions for NOH were analyzed.
A trilostane assay was developed for analysis. Trilostane (Vetoryl) capsules were used as clinical controls. Forty-four medication packets containing trilostane (Vetoryl), prepared by 3 clinicians for 3 dogs with NOH were analyzed.
Of 44 trilostane-containing packets, only 40.9% (18 packets) had acceptable strength of trilostane.
Clinicians should be aware that compounding trilostane into packets fails to consistently provide measured amounts of trilostane, potentially interfering with response to treatment for NOH in dogs.


Assessment of progesterone synthesis and its regulation role on dihydrotestosterone secretion in sheep epididymis

Junjie Hu, Wenbo Ge, Longfei Xiao, Jianlin Zeng, Jianshu Lv, Ziqiang Ding, Wenjuan Wang, Hongwei Duan, Fadi Li
PMID: 33964380   DOI: 10.1016/j.gene.2021.145699

Abstract

Progesterone (P4) is an anti-androgen compound whose role in sperm maturation and functionality remains unclear in sheep. Here, we aimed to investigate the regulation mechanism of P4 on the epididymal secretion of dihydrotestosterone (DHT). To this end, we performed enzyme-linked immunosorbent assays, immunohistochemical staining, western blotting, and quantitative real-time polymerase chain reaction to detect P4 concentration as well as StAR, P450scc, and 3β-HSD expression in sheep epididymis. Besides, cauda epithelial cells were cultured at different concentrations of P4 (10
-10
g ml
) as well as with or without the P4 receptor (PGR) inhibitor RU486 (10
M) or the PI3K-AKT inhibitor LY294006 (10
M) to explore the effect of P4 on DHT secretion and the underlying regulatory mechanism. The results showed that the caput, corpus, and cauda of sheep epididymis could synthesize P4 but had different synthesis ability. The PGR expression levels were the highest in the cauda, followed by the corpus. In vitro cell culture showed that P4 inhibition of DHT secretion and 5α-reductase 1 and 2 expression in epididymal epithelial cells could be moderately mitigated by RU486 but not by LY294002. Our results indicated that the paracrine and autocrine P4 could affect the secretion of DHT in epididymal cells through PGR. Overall, this study provides new data regarding the involvement of P4 in sperm maturation and functionality in sheep.


Combined MD and QM/MM Investigations of Hydride Reduction of 5α-Dihydrotestosterone Catalyzed by Human 3α-Hydroxysteroid Dehydrogenase Type 3: Importance of Noncovalent Interactions

Hiroaki Mitsuizumi, Seiji Mori
PMID: 33955223   DOI: 10.1021/acs.jpcb.1c01751

Abstract

3α-Hydroxysteroid dehydrogenase (3α-HSD) is an enzyme that is essential in the regulation of the concentration of 5α-dihydrotestosterone (5α-DHT) in the prostate. It catalyzes the hydride reduction of 5α-DHT to 3α-androstanediol, which activates androgen receptors. Elucidating details about the hydride reduction of 5α-DHT by 3α-HSD and the environment around the active site of the enzyme could lead to the development of effective drugs for the treatment of prostate cancer. In this study, the X-ray crystal structure of human 3α-HSD type 3 was comprehensively evaluated. Moreover, molecular dynamics (MD) simulations and hybrid ONIOM-type quantum mechanics/molecular mechanics (QM/MM) calculations were performed using a large QM region (maximum 232 atoms). It was determined that the reaction proceeded in a single step without the formation of an alkoxide ion owing to the direct hydride reduction of the substrate by nicotinamide adenine dinucleotide phosphate (NADPH) and concerted proton transfer by Tyr55 and Lys84. Noncovalent interaction (NCI) analysis highlighted the roles of Tyr216 and Trp227 in 3α-HSD. Specifically, Tyr216 assisted the reaction by π/π interactions with the neighboring nicotinamide ring of NADP(H), whereas Trp227 played an important role in recognition of the size of the substrate by CH/π interactions.


Gender-Dependent Phenotype in Polycystic Kidney Disease Is Determined by Differential Intracellular Ca

Khaoula Talbi, Inês Cabrita, Rainer Schreiber, Karl Kunzelmann
PMID: 34199520   DOI: 10.3390/ijms22116019

Abstract

Autosomal dominant polycystic kidney disease (ADPKD) is caused by loss of function of PKD1 (polycystin 1) or PKD2 (polycystin 2). The Ca
-activated Cl
channel TMEM16A has a central role in ADPKD. Expression and function of TMEM16A is upregulated in ADPKD which causes enhanced intracellular Ca
signaling, cell proliferation, and ion secretion. We analyzed kidneys from Pkd1 knockout mice and found a more pronounced phenotype in males compared to females, despite similar levels of expression for renal tubular TMEM16A. Cell proliferation, which is known to be enhanced with loss of Pkd1
, was larger in male when compared to female Pkd1
cells. This was paralleled by higher basal intracellular Ca
concentrations in primary renal epithelial cells isolated from Pkd1
males. The results suggest enhanced intracellular Ca
levels contributing to augmented cell proliferation and cyst development in male kidneys. Enhanced resting Ca
also caused larger basal chloride currents in male primary cells, as detected in patch clamp recordings. Incubation of mouse primary cells, mCCDcl1 collecting duct cells or M1 collecting duct cells with dihydrotestosterone (DHT) enhanced basal Ca
levels and increased basal and ATP-stimulated TMEM16A chloride currents. Taken together, the more severe cystic phenotype in males is likely to be caused by enhanced cell proliferation, possibly due to enhanced basal and ATP-induced intracellular Ca
levels, leading to enhanced TMEM16A currents. Augmented Ca
signaling is possibly due to enhanced expression of Ca
transporting/regulating proteins.


Functional analysis of LAT3 in prostate cancer: Its downstream target and relationship with androgen receptor

Junryo Rii, Shinichi Sakamoto, Masahiro Sugiura, Manato Kanesaka, Ayumu Fujimoto, Yasutaka Yamada, Maihulan Maimaiti, Keisuke Ando, Ken Wakai, Minhui Xu, Yusuke Imamura, Norihisa Shindo, Toru Hirota, Atsushi Kaneda, Yoshikatsu Kanai, Yuzuru Ikehara, Naohiko Anzai, Tomohiko Ichikawa
PMID: 34050700   DOI: 10.1111/cas.14991

Abstract

L-type amino acid transporter 3 (LAT3, SLC43A1) is abundantly expressed in prostate cancer (PC) and is thought to play an essential role in PC progression through the cellular uptake of essential amino acids. Here, we analyzed the expression, function, and downstream target of LAT3 in PC. LAT3 was highly expressed in PC cells expressing androgen receptor (AR), and its expression was increased by dihydrotestosterone treatment and decreased by bicalutamide treatment. In chromatin immunoprecipitation sequencing of AR, binding of AR to the SLC43A1 region was increased by dihydrotestosterone stimulation. Knockdown of LAT3 inhibited cell proliferation, migration, and invasion, and the phosphorylation of p70S6K and 4EBP-1. Separase (ESPL1) was identified as a downstream target of LAT3 by RNA sequencing analysis. In addition, immunostaining of prostatectomy specimens was performed. In the multivariate analysis, high expression of LAT3 was an independent prognostic factor for recurrence-free survival (hazard ratio: 3.24; P = .0018). High LAT3 expression was correlated with the pathological T stage and a high International Society of Urological Pathology grade. In summary, our results suggest that LAT3 plays an important role in the progression of PC.


Synthesis of dihydrotestosterone derivatives modified in the A-ring with (hetero)arylidene, pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine moieties and their targeting of the androgen receptor in prostate cancer

Márton A Kiss, Miroslav Peřina, Václav Bazgier, Nóra V May, Ádám Baji, Radek Jorda, Éva Frank
PMID: 33933576   DOI: 10.1016/j.jsbmb.2021.105904

Abstract

One of the main directions of steroid research is the preparation of modified derivatives in which, in addition to changes in physicochemical properties, receptor binding is significantly altered, thus a bioactivity different from that of the parent compound predominates. In the frame of this work, 2-arylidene derivatives were first synthesized by regioselective modification of the A-ring of natural sex hormone, 5α-dihydrotestosterone (DHT). After Claisen-Schmidt condensations of DHT with (hetero)aromatic aldehydes in alkaline EtOH, heterocyclizations of the α,β-enones were performed with 3-amino-1,2,4-triazole, 3-aminopyrazole and 3-amino-5-methylpyrazole in the presence of t-BuOK in DMF to afford 7'-epimeric mixtures of A-ring-fused azolo-dihydropyrimidines, respectively. Depending on the electronic demand of the substituents of the arylidene moiety, spontaneous or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)-induced oxidation of the heteroring led to triazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines in good yields, while, using the Jones reagent as a strong oxidant, 17-oxidation also occurred. The crystal structures of an arylidene and a triazolopyrimidine product have been determined by single crystal X-ray diffraction and both were found to crystallize in the monoclinic crystal system at P2
space group. Most derivatives were found to diminish the transcriptional activity of androgen receptor (AR) in reporter cell line. The candidate compound (17β-hydroxy-2-(4-chloro)benzylidene-5α-androstan-3-one, 2f) showed to suppress androgen-mediated AR transactivation in a dose-dependent manner. We confirmed the cellular interaction of 2f with AR, described the binding in AR-binding cavity by the flexible docking and showed the ability of the compound to suppress the expression of AR-regulated genes in two prostate cancer cell lines.


DHT causes liver steatosis via transcriptional regulation of SCAP in normal weight female mice

Tina Seidu, Patrick McWhorter, Jessie Myer, Rabita Alamgir, Nicole Eregha, Dilip Bogle, Taylor Lofton, Carolyn Ecelbarger, Stanley Andrisse
PMID: 34060475   DOI: 10.1530/JOE-21-0040

Abstract

Hyperandrogenemia (HA) is a hallmark of polycystic ovary syndrome (PCOS) and is an integral element of non-alcoholic fatty liver disease (NALFD) in females. Administering low-dose dihydrotestosterone (DHT) induced a normal weight PCOS-like female mouse model displaying NAFLD. The molecular mechanism of HA-induced NAFLD has not been fully determined. We hypothesized that DHT would regulate hepatic lipid metabolism via increased SREBP1 expression leading to NAFLD. We extracted liver from control and low-dose DHT female mice; and performed histological and biochemical lipid profiles, Western blot, immunoprecipitation, chromatin immunoprecipitation, and real-time quantitative PCR analyses. DHT lowered the 65 kD form of cytosolic SREBP1 in the liver compared to controls. However, DHT did not alter the levels of SREBP2 in the liver. DHT mice displayed increased SCAP protein expression and SCAP-SREBP1 binding compared to controls. DHT mice exhibited increased AR binding to intron-8 of SCAP leading to increased SCAP mRNA compared to controls. FAS mRNA and protein expression was increased in the liver of DHT mice compared to controls. p-ACC levels were unaltered in the liver. Other lipid metabolism pathways were examined in the liver, but no changes were observed. Our findings support evidence that DHT increased de novo lipogenic proteins resulting in increased hepatic lipid content via regulation of SREBP1 in the liver. We show that in the presence of DHT, the SCAP-SREBP1 interaction was elevated leading to increased nuclear SREBP1 resulting in increased de novo lipogenesis. We propose that the mechanism of action may be increased AR binding to an ARE in SCAP intron-8.


SARS-CoV-2 Viral Entry Proteins in Hyperandrogenemic Female Mice: Implications for Women with PCOS and COVID-19

Alexandra M Huffman, Samar Rezq, Jelina Basnet, Licy L Yanes Cardozo, Damian G Romero
PMID: 33922918   DOI: 10.3390/ijms22094472

Abstract

SARS-CoV-2, the causative agent of COVID-19, infects host cells using the angiotensin I converting enzyme 2 (ACE2) as its receptor after priming by host proteases, including TMPRSS2. COVID-19 affects multiple organ systems, and male patients suffer increased severity and mortality. Polycystic Ovary Syndrome (PCOS) is the most common endocrine disorder in reproductive-age women and is characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. PCOS is associated with obesity and cardiometabolic comorbidities, both being risk factors associated with severe COVID-19 pathology. We hypothesize that elevated androgens in PCOS regulate SARS-CoV-2 entry proteins in multiple tissues increasing the risk for this population. Female mice were treated with dihydrotestosterone (DHT) for 90 days. Body composition was measured by EchoMRI. Fasting glucose was determined by an enzymatic method. mRNA and protein levels of ACE2, Tmprss2, Cathepsin L, Furin, Tmprss4, and Adam17 were quantified by RT-qPCR, Western-blot, or ELISA in tissues, serum, and urine. DHT treatment increased body weight, fat and lean mass, and fasting glucose. Ace2 mRNA was upregulated in the lung, cecum, heart, and kidney, while downregulated in the brain by DHT. ACE2 protein was upregulated by DHT in the small intestine, heart, and kidney. The SARS-CoV-2 priming proteases Tmprss2, Cathepsin L, and Furin mRNA were upregulated by DHT in the kidney. ACE2 sheddase Adam17 mRNA was upregulated by DHT in the kidney, which corresponded with increased urinary ACE2 in DHT treated mice. Our results highlight the potential for increased cardiac, renal, and gastrointestinal dysfunction in PCOS women with COVID-19.


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